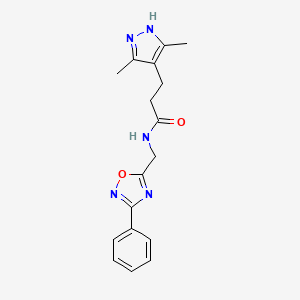
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complex Ligand Synthesis for Metal Coordination
Recent studies have focused on derivatives of polyfunctional ligands similar to the one you're interested in, demonstrating their utility in forming complexes with metals such as palladium(II). These complexes, featuring ligands like "3-(pyrazol-1-yl)propanamide" (PPA) and its dimethyl derivatives, exhibit unique structural arrangements depending on the substituents attached to the amide nitrogen. Such structural variations influence their ability to form supramolecular hydrogen-bonded chains or cyclic dimers, impacting their potential applications in catalysis, material science, and as models for studying metal-ligand interactions (Palombo et al., 2019).
Antimicrobial and Anti-inflammatory Agents
Another line of research has explored the synthesis and biological evaluation of novel derivatives bearing the pyrazole, isoxazole, and oxadiazole moieties. These studies aim to uncover compounds with significant antimicrobial and anti-inflammatory activities. By employing various synthetic strategies, researchers have developed compounds that show promising antibacterial, antifungal, and anti-inflammatory properties, indicating their potential as leads for the development of new therapeutics (Kendre et al., 2015).
Structural Basis for Biological Activities
Understanding the structural features that contribute to the biological activity of compounds containing the 1,2,4-oxadiazole ring, such as "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide," is crucial. Research in this area focuses on identifying key interactions at the molecular level that could explain the observed biological effects, providing insights into how these compounds might be optimized for increased efficacy and selectivity (Metwally et al., 2016).
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-14(12(2)21-20-11)8-9-15(23)18-10-16-19-17(22-24-16)13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGBDRMZLWXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
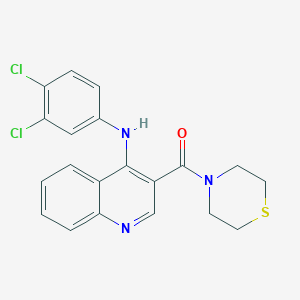
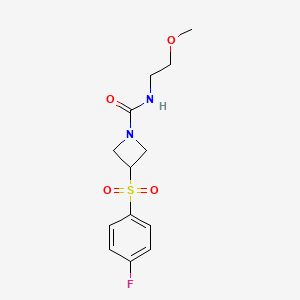
![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)
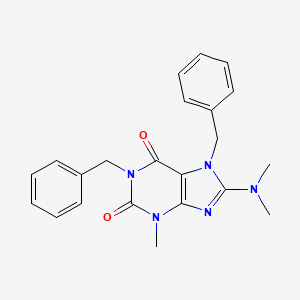

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)
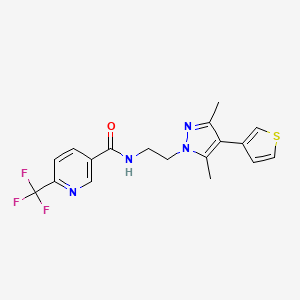
![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2746344.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2746345.png)
